3-Azetidinomethyl-4'-trifluoromethylbenzophenone
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Description
3-Azetidinomethyl-4’-trifluoromethylbenzophenone is an organic compound with a trifluoromethylbenzophenone ring structure and an azetidinomethyl side chain. The IUPAC name for this compound is [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .
Molecular Structure Analysis
The InChI code for 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
3-Azetidinomethyl-4’-trifluoromethylbenzophenone has a molecular weight of 319.33 . . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Reactivity and Structural Properties
Azetinone Formation and Reactivity : A study by Zoghbi and Warkentin (1992) explored the reactivity of β-lactam-4-ylidene, which is structurally related to 3-Azetidinomethyl-4'-trifluoromethylbenzophenone. They found that the 1,2-H migration, characteristic of singlet carbenes, was not observable in this compound, suggesting unique reactivity and stability characteristics (Zoghbi & Warkentin, 1992).
Structural and Physicochemical Properties : A study by Dziewulska-Kułaczkowska and Bartyzel (2013) investigated the structural and physicochemical properties of a chromanone derivative, which shares some similarities with 3-Azetidinomethyl-4'-trifluoromethylbenzophenone. This study provides insights into the stability and potential applications of such compounds in various fields (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Applications in Antitumor and Antimicrobial Research
Antitumor Activity : Greene et al. (2016) conducted a study on a series of 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to the compound , and found potent antiproliferative properties. These compounds displayed significant activity against breast cancer cells and disrupted microtubular structure, indicating potential applications in cancer treatment (Greene et al., 2016).
Antibacterial and Antifungal Applications : Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives with promising antibacterial activities against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Synthesis and Characterization
Novel Synthesis Techniques : Cainelli et al. (2003) reported the synthesis of a class of 4-(2-oxoethylidene)azetidin-2-ones, demonstrating novel Lewis acid-mediated reactions. This study provides valuable methodologies for the synthesis of compounds similar to 3-Azetidinomethyl-4'-trifluoromethylbenzophenone, expanding the scope of synthetic chemistry in this area (Cainelli et al., 2003).
Crystal Structure Analysis : Ruiz, Mesa, and Sol (2015) explored the coordination capability and electron-donor character of a functionalized ionic liquid, contributing to the understanding of structural aspects relevant to compounds like 3-Azetidinomethyl-4'-trifluoromethylbenzophenone (Ruiz, Mesa, & Sol, 2015).
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVJVGFJLMPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643269 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-4'-trifluoromethylbenzophenone | |
CAS RN |
898771-95-4 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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